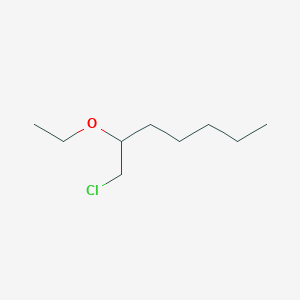
1-Chloro-2-ethoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethoxyheptane is an organic compound with the molecular formula C₉H₁₉ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxyheptane can be synthesized through the reaction of 1-chloroheptane with sodium ethoxide in an appropriate solvent. The reaction typically proceeds under reflux conditions to ensure complete conversion. The general reaction is as follows: [ \text{C}7\text{H}{15}\text{Cl} + \text{NaOEt} \rightarrow \text{C}9\text{H}{19}\text{ClO} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-ethoxyheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-ethoxyheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 2-ethoxyheptanol, 2-ethoxyheptanamine.
Oxidation: 2-ethoxyheptanal, 2-ethoxyheptanoic acid.
Reduction: 2-ethoxyheptane.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethoxyheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated ethers.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-ethoxyheptane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
1-Chloro-2-methoxyheptane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-2-ethoxyethane: Shorter carbon chain, leading to different physical and chemical properties.
1-Chloro-2-ethoxyhexane: One carbon less in the chain, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-ethoxyheptane is unique due to its specific combination of a chlorine atom and an ethoxy group on a heptane backbone
Propiedades
Número CAS |
656820-35-8 |
|---|---|
Fórmula molecular |
C9H19ClO |
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
1-chloro-2-ethoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-6-7-9(8-10)11-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
ILFLZRZKXGYOGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

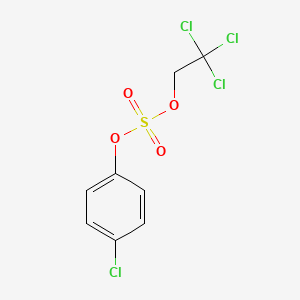
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

silane](/img/structure/B12519380.png)
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
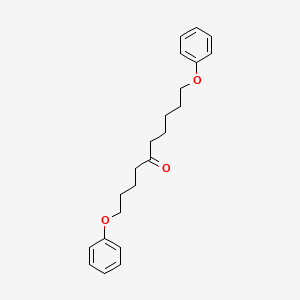
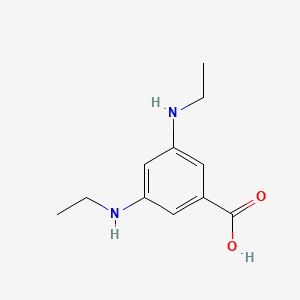
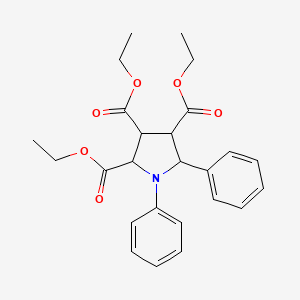
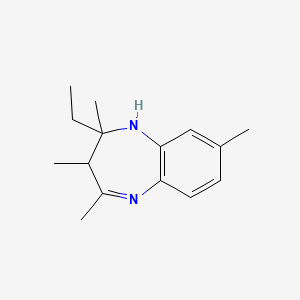
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
